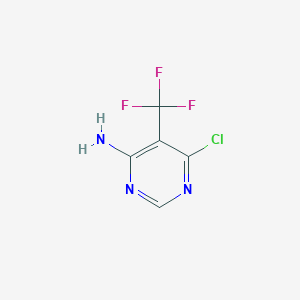

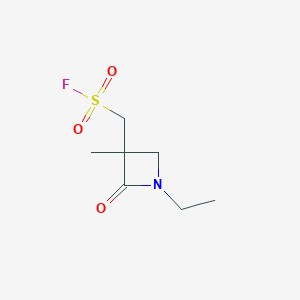

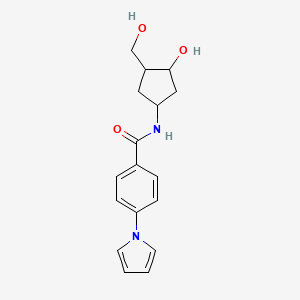

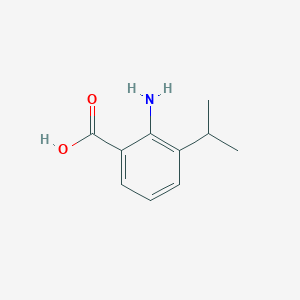

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride, also known as EMMSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMMSF is a sulfonyl fluoride compound that has been synthesized using various methods.

Applications De Recherche Scientifique

Acceleration of Reaction Rates

Methanesulfonyl fluoride is known for its role in the acceleration of reaction rates with enzymes such as acetylcholinesterase. Kitz and Wilson (1963) described how methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor, interacting with acetylcholinesterase to produce a methanesulfonyl enzyme derivative. This interaction notably affects the enzyme's normal catalytic activity, providing insights into enzyme inhibition mechanisms and potential therapeutic applications (Kitz & Wilson, 1963).

Synthesis of Vinyl Fluorides

In the context of synthetic chemistry, McCarthy et al. (1990) demonstrated a novel route to vinyl fluorides using a carbanion generated from fluoromethyl phenyl sulfone, showcasing a two-step process that includes the use of methanesulfonyl fluoride as a key reagent. This methodology offers a facile route to vinyl fluorides, highlighting the compound's utility in creating valuable chemical entities for further research and application (McCarthy et al., 1990).

Selective Fluorination Techniques

Makino and Yoshioka (1987) explored the selective fluorination of substituted methanols using methanesulfonyl fluoride, demonstrating its effectiveness in nucleophilic substitution reactions. This work illuminates the compound's versatility in synthesizing fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science (Makino & Yoshioka, 1987).

Development of New Synthetic Pathways

The research also touches on the creation of new synthetic pathways involving sulfonyl fluoride derivatives. Fang et al. (2020) developed a protocol for the synthesis of oxazolyl sulfonyl fluorides via a Rh2(OAc)4-catalyzed annulation, which opens up new avenues for the design of sulfonyl fluoride-based warheads in drug discovery and chemical biology (Fang et al., 2020).

Labeling Reagents for Positron Emission Tomography

Further application is found in the development of labeling reagents for positron emission tomography (PET). Glaser et al. (2004) discussed the preparation of (18)F-fluorothiols as a new generation of peptide labeling reagents, utilizing methanesulfonyl precursors. This research underscores the potential of sulfonyl fluoride derivatives in creating advanced diagnostic tools for medical imaging (Glaser et al., 2004).

Propriétés

IUPAC Name |

(1-ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO3S/c1-3-9-4-7(2,6(9)10)5-13(8,11)12/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTREIICEZVSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1=O)(C)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)

![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)